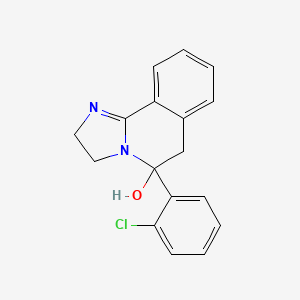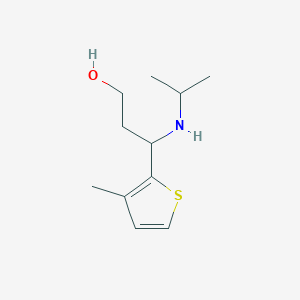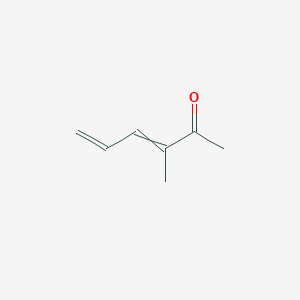
Cyclopropyltriisopropylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyltriisopropylstannane is an organotin compound with the molecular formula C_15H_32Sn. It is characterized by a cyclopropyl group attached to a triisopropylstannane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropyltriisopropylstannane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with triisopropylchlorostannane under anhydrous conditions. The reaction typically proceeds as follows:
Cyclopropylmagnesium bromide+Triisopropylchlorostannane→this compound+Magnesium bromide chloride
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyltriisopropylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different organotin hydrides.
Substitution: It can participate in substitution reactions where the cyclopropyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
Cyclopropyltriisopropylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development, especially in designing molecules with unique structural features.
Industry: It is utilized in the production of specialized materials and as a catalyst in certain industrial processes .
Mecanismo De Acción
The mechanism of action of cyclopropyltriisopropylstannane involves its interaction with various molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s reactivity and binding affinity. The triisopropylstannane moiety can participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyltrimethylstannane
- Cyclopropyltriphenylstannane
- Cyclopropyltributylstannane
Uniqueness
Cyclopropyltriisopropylstannane is unique due to its specific combination of a cyclopropyl group and triisopropylstannane moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
35825-29-7 |
|---|---|
Fórmula molecular |
C12H26Sn |
Peso molecular |
289.04 g/mol |
Nombre IUPAC |
cyclopropyl-tri(propan-2-yl)stannane |
InChI |
InChI=1S/C3H5.3C3H7.Sn/c1-2-3-1;3*1-3-2;/h1H,2-3H2;3*3H,1-2H3; |
Clave InChI |
DSVMHGVWZQNRQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Sn](C1CC1)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)

![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)



![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
